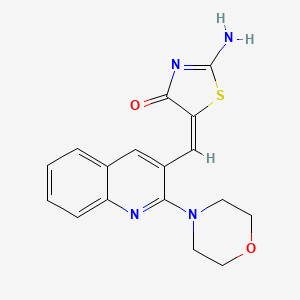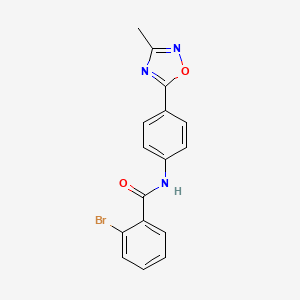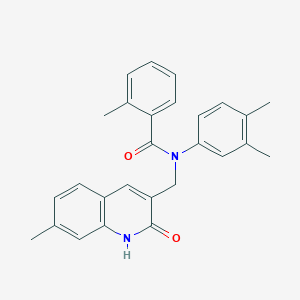
(E)-2-imino-5-((2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-imino-5-((2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one, also known as MQLS, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. This compound has been extensively studied for its potential application in the treatment of various diseases, including cancer, diabetes, and inflammation.
作用機序
The exact mechanism of action of (E)-2-imino-5-((2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one is not fully understood. However, several studies have suggested that this compound exerts its pharmacological effects by modulating various signaling pathways involved in cell proliferation, inflammation, and glucose metabolism. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II, cyclooxygenase-2, and α-glucosidase. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in cell survival and death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to reduce the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2. Furthermore, this compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Additionally, this compound has shown potent antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
(E)-2-imino-5-((2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one has several advantages for lab experiments, including its easy synthesis and purification, as well as its diverse pharmacological properties. However, the limitations of this compound include its poor solubility in water and its potential toxicity at high concentrations. Therefore, careful dose optimization and toxicity evaluation are necessary before conducting in vivo experiments.
将来の方向性
Future research on (E)-2-imino-5-((2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one should focus on elucidating its exact mechanism of action and identifying its molecular targets. Furthermore, the potential of this compound as a chemotherapeutic agent for various types of cancer should be further investigated in preclinical and clinical studies. Additionally, the anti-inflammatory and antidiabetic effects of this compound should be explored in more detail. Finally, the development of novel this compound derivatives with improved pharmacological properties should be pursued.
合成法
(E)-2-imino-5-((2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one can be synthesized through a multistep reaction involving the condensation of 2-morpholino-3-aminoquinoline with thiosemicarbazone, followed by cyclization with acetic anhydride. The final product is obtained by reacting the intermediate with formaldehyde and sodium hydroxide. The purity and yield of this compound can be improved by using various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
(E)-2-imino-5-((2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one has been shown to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial effects. Several studies have demonstrated the potential of this compound as a chemotherapeutic agent for various types of cancer, including breast, lung, and colon cancer. This compound has also been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, this compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Additionally, this compound has shown promising antimicrobial activity against various bacterial and fungal strains.
特性
IUPAC Name |
(5E)-2-amino-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c18-17-20-16(22)14(24-17)10-12-9-11-3-1-2-4-13(11)19-15(12)21-5-7-23-8-6-21/h1-4,9-10H,5-8H2,(H2,18,20,22)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAKFAAWFRHREI-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2C=C4C(=O)N=C(S4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2/C=C/4\C(=O)N=C(S4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7717978.png)



![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7717991.png)

![5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7718020.png)
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7718034.png)





